Product packaging for Benzoylpas calcium(Cat. No.:CAS No. 5631-00-5)

Benzoylpas calcium

Cat. No.: B10859116
CAS No.: 5631-00-5
M. Wt: 642.6 g/mol
InChI Key: YTLKYIUZFLBDCC-UHFFFAOYSA-L
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Description

Benzoylpas calcium is a chemical compound historically investigated for its potential therapeutic applications. A double-blind study on its tolerability was conducted and published in the American Review of Tuberculosis in 1959 . As a derivative of para-aminosalicylic acid (PAS), it is of interest to researchers in medicinal chemistry and pharmacology for studying its properties and mechanisms of action. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30CaN2O13 B10859116 Benzoylpas calcium CAS No. 5631-00-5

Properties

CAS No.

5631-00-5

Molecular Formula

C28H30CaN2O13

Molecular Weight

642.6 g/mol

IUPAC Name

calcium;5-benzamido-2-carboxyphenolate;pentahydrate

InChI

InChI=1S/2C14H11NO4.Ca.5H2O/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;;;;;;/h2*1-8,16H,(H,15,17)(H,18,19);;5*1H2/q;;+2;;;;;/p-2

InChI Key

YTLKYIUZFLBDCC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].O.O.O.O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride reacts with benzoic acid to form benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl):
C₆H₅COOH+SOCl₂DMFC₆H₅COCl+SO₂+HCl\text{C₆H₅COOH} + \text{SOCl₂} \xrightarrow{\text{DMF}} \text{C₆H₅COCl} + \text{SO₂} + \text{HCl}
Key parameters include:

  • Catalyst : DMF (0.003–0.010× benzoic acid mass).

  • Temperature : 30–70°C, optimized to minimize side reactions.

  • Molar ratio : Benzoic acid to SOCl₂ at 1:1.1–2.5.

Purification and Yield

Post-reaction, excess SOCl₂ is removed via vacuum distillation (20–50 mmHg), yielding benzoyl chloride with >99.5% purity. Industrial batches report yields exceeding 90%, with residual HCl and SO₂ neutralized using aqueous NaOH.

Condensation of Benzoyl Chloride with p-Aminobenzoic Acid

The core step in this compound synthesis involves reacting benzoyl chloride with p-aminobenzoic acid (PABA) to form benzoyl-PAS, followed by calcium salt formation.

Acylation Reaction

Benzoyl chloride undergoes acylation with PABA in an alkaline medium, typically using pyridine or NaOH to scavenge HCl:
C₆H₅COCl+H₂NC₆H₄COOHC₆H₅CONHC₆H₄COOH+HCl\text{C₆H₅COCl} + \text{H₂NC₆H₄COOH} \rightarrow \text{C₆H₅CONHC₆H₄COOH} + \text{HCl}
Conditions :

  • Solvent : Water or ethanol.

  • Temperature : 20–50°C to prevent decomposition.

  • Stoichiometry : Equimolar ratios ensure complete conversion.

Calcium Salt Formation

The resultant benzoyl-PAS is treated with calcium hydroxide or calcium carbonate to form the calcium salt:
2C₁₄H₁₁NO₄+Ca(OH)₂C₂₈H₂₀CaN₂O₈+2H₂O2\,\text{C₁₄H₁₁NO₄} + \text{Ca(OH)₂} \rightarrow \text{C₂₈H₂₀CaN₂O₈} + 2\,\text{H₂O}
Key considerations :

  • pH control : Maintained at 8–9 to prevent hydrolysis.

  • Crystallization : Slow cooling enhances crystal purity.

Industrial-Scale Optimization

Catalytic Efficiency

DMF’s role as a catalyst in benzoyl chloride synthesis reduces reaction time from 6 hours to 1.5 hours while boosting yield to 91%. Comparative studies show iron trichloride (FeCl₃) as a viable alternative, though it introduces metallic impurities.

Analytical Characterization of this compound

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₀CaN₂O₈
Molar Mass (g/mol)552.545
Melting Point375.8°C
SolubilityInsoluble in water

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >99% purity when using distilled benzoyl chloride. Impurities such as unreacted PABA are controlled to <0.1%.

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Early methods relied on thionyl chloride without catalysts, resulting in prolonged reaction times (6–8 hours) and lower yields (75–80%). The DMF-catalyzed approach cuts production costs by 20% and enhances scalability.

Calcium Salt Alternatives

While calcium remains preferred for patient compliance, sodium and potassium salts exhibit higher solubility but poorer gastrointestinal tolerance .

Chemical Reactions Analysis

Benzoylpas calcium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoyl derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C28H20CaN2O8
  • Molar Mass : 552.545 g/mol
  • CAS Number : 528-96-1
  • EINECS : 208-445-4
  • Boiling Point : 375.8°C
  • Flash Point : 181.1°C

Benzoylpas calcium is a benzoic acid-modified form of para-aminosalicylate, primarily used in the treatment of pulmonary tuberculosis and as a preservative due to its antibacterial properties .

Medical Applications

This compound has been investigated for its therapeutic potential, particularly in the treatment of pulmonary tuberculosis. It functions as an antitubercular agent by inhibiting the growth of Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to interfere with bacterial metabolism and cell wall synthesis .

Case Study Example :
A clinical study demonstrated that patients receiving this compound showed significant improvements in sputum conversion rates compared to those on standard therapy alone. This suggests enhanced efficacy in treating resistant strains of tuberculosis .

Food Preservation

Due to its antibacterial and antiseptic properties, this compound is widely utilized as a preservative in food products, cosmetics, and animal feeds. It helps extend shelf life by inhibiting microbial growth .

Application Examples :

  • Food Industry : Used in dairy products to prevent spoilage.
  • Cosmetics : Incorporated into formulations to enhance product stability.

Industrial Uses

In industrial settings, this compound serves as a reagent in organic synthesis and as a precursor for various chemical compounds. Its unique chemical structure allows it to participate in several chemical reactions, including oxidation and substitution reactions .

Data Table: Properties and Applications of this compound

Property/UseDescription
Chemical Structure Calcium salt of para-aminosalicylate
Antibacterial Activity Effective against a range of bacteria
Medical Use Treatment of pulmonary tuberculosis
Food Preservative Extends shelf life by preventing microbial growth
Industrial Application Reagent in organic synthesis
Safety Profile Generally regarded as safe when used appropriately

Mechanism of Action

The mechanism of action of benzoylpas calcium involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Molecular Formula Primary Use Solubility Profile Advantages over this compound Limitations vs. This compound
This compound 2C₁₄H₁₀NO₄·Ca TB therapy Acid-soluble, low water Improved tolerance, oral route Limited water solubility
Calcium Salicylate C₁₄H₁₀CaO₄ Analgesia High water solubility Faster systemic absorption No antimycobacterial activity
PAS C₇H₇NO₃ TB therapy High water solubility Rapid absorption Higher GI toxicity, poor compliance
Benzonatate C₃₀H₅₃NO₁₁ Cough suppression Lipophilic Targets peripheral cough receptors No antibacterial utility
Isoniazid C₆H₇N₃O TB therapy Water-soluble Bactericidal, first-line agent Hepatotoxicity, resistance development

Research Findings and Clinical Relevance

  • Tolerability : this compound’s enhanced tolerability (vs. PAS) correlates with higher patient adherence in TB regimens .
  • Combination Therapy : Used with isoniazid/rifampicin to mitigate resistance, leveraging calcium’s stability for prolonged release .
  • Safety Profile : Irritation risks (skin/eyes) necessitate careful handling but are less severe than hepatotoxicity from first-line TB drugs .

Q & A

Q. What are the primary pharmacological mechanisms of Benzoylpas calcium in tuberculosis treatment, and how are these mechanisms validated experimentally?

this compound, a calcium salt of Benzoyl-PAS, acts as an anti-tuberculosis agent by inhibiting mycobacterial cell wall synthesis. Experimental validation typically involves in vitro susceptibility assays (e.g., minimum inhibitory concentration [MIC] testing) against Mycobacterium tuberculosis strains. Comparative studies with other aminosalicylic acid analogs (e.g., para-aminosalicylic acid) are used to assess efficacy differences. Pharmacokinetic studies in animal models or human trials measure bioavailability and tolerance profiles, particularly focusing on reduced gastrointestinal side effects compared to older analogs .

Q. How is this compound synthesized, and what analytical techniques confirm its chemical identity and purity?

Synthesis involves reacting benzoyl-p-aminosalicylic acid with calcium hydroxide or carbonate under controlled pH conditions. Characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% required for pharmaceutical use).
  • X-ray Diffraction (XRD) to verify crystalline structure. For novel compounds, elemental analysis (C, H, N, Ca) is mandatory to validate stoichiometry .

Q. What standardized protocols exist for evaluating this compound's stability under varying storage conditions?

Stability studies follow ICH guidelines (Q1A-Q1E), including:

  • Accelerated stability testing (40°C/75% RH for 6 months).
  • Long-term testing (25°C/60% RH for 24 months). Degradation products are monitored via HPLC, with mass spectrometry (LC-MS) identifying breakdown pathways (e.g., hydrolysis of the benzoyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different patient cohorts?

Contradictions (e.g., variable bioavailability) may arise from genetic polymorphisms in drug-metabolizing enzymes or drug-drug interactions. Methodological approaches include:

  • Population pharmacokinetic modeling to account for covariates (age, renal function).
  • Genotype-phenotype correlation studies (e.g., CYP450 enzyme profiling).
  • In vitro metabolism assays using human liver microsomes to identify interaction risks .

Q. What experimental designs are optimal for assessing this compound's efficacy in drug-resistant tuberculosis strains?

A multi-arm study design is recommended:

  • Control group : Standard TB regimen (e.g., rifampicin + isoniazid).
  • Experimental groups : Add this compound at varying doses to the standard regimen.
  • Endpoint : Sputum culture conversion rates at 8 weeks. Statistical power calculations should account for strain heterogeneity (e.g., XDR-TB vs. MDR-TB). Confounding factors (e.g., HIV coinfection) require stratification .

Q. How can in vitro and in vivo toxicity data for this compound be reconciled with clinical adverse event reports (e.g., ICD-10 codes T37.1/Y41.1)?

Discrepancies often stem from interspecies differences in drug metabolism. Strategies include:

  • Mechanistic toxicology studies : Compare hepatic/renal toxicity markers (ALT, creatinine) in animal models vs. human trial data.
  • Pharmacovigilance meta-analysis : Pool clinical trial data and post-marketing surveillance (ICD-10 codes T37.1 for poisoning, Y41.1 for adverse effects) to identify underreported risks .

Q. What methodologies are critical for ensuring reproducibility in this compound's preclinical studies?

Key practices include:

  • Detailed experimental protocols : Documenting solvent purity, equipment calibration (e.g., HPLC column batch), and ambient conditions.
  • Blinded analysis : Independent verification of MIC and toxicity data.
  • Data transparency : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplemental materials for peer review .

Methodological Resources

  • Data Analysis : Use software like GraphPad Prism or R for pharmacokinetic modeling and toxicity dose-response curves .
  • Ethical Reporting : Adhere to Vancouver referencing for clinical data and declare conflicts of interest per ICMJE guidelines .
  • Contradiction Management : Apply triangulation (e.g., combining HPLC, LC-MS, and XRD data) to validate anomalous results .

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